![molecular formula C14H14N2O2 B12537665 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid CAS No. 658706-44-6](/img/structure/B12537665.png)
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid is an organic compound that consists of a benzene ring substituted with amino and carboxyl groups. This compound is known for its potential therapeutic applications and has been studied for its biological activities, including anti-inflammatory and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of pyridin-2-ylmethylamine with benzyl chloroformate, followed by hydrolysis to yield the desired product . Another approach includes the use of Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid involves the inhibition of certain enzymes involved in inflammation and cancer progression. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with key proteins and enzymes to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid: Similar structure with slight variations in the substituents.
2-((Pyridin-4-ylmethyl)aminooxalyl)amino)-benzoic acid methyl ester: Another compound with a pyridine ring and benzoic acid moiety.
Uniqueness
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid is unique due to its specific substitution pattern and the presence of both amino and carboxyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit enzymes involved in inflammation and cancer progression sets it apart from other similar compounds.
Propiedades
Número CAS |
658706-44-6 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-[(pyridin-2-ylmethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2,(H,17,18) |
Clave InChI |
WUZJJLRDZDXSOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCC2=CC=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
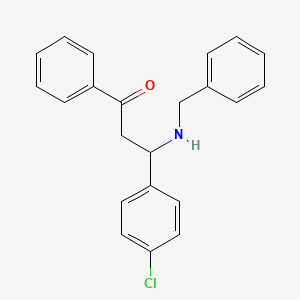
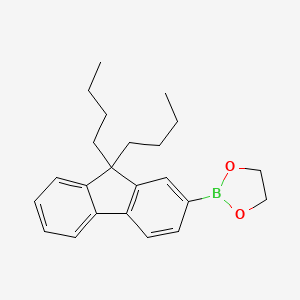

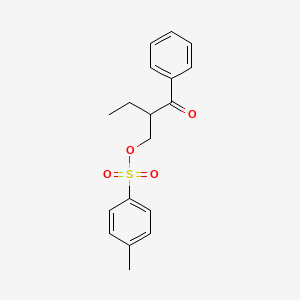
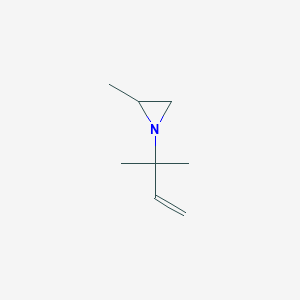
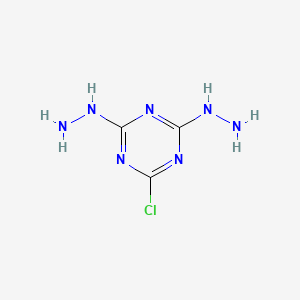
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
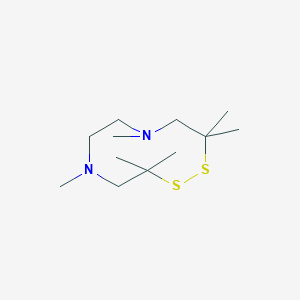
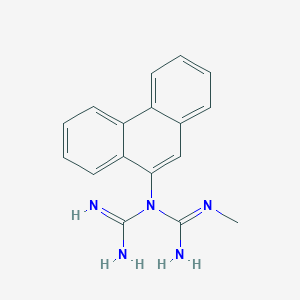
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
